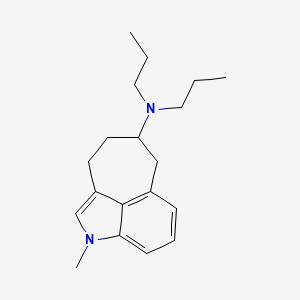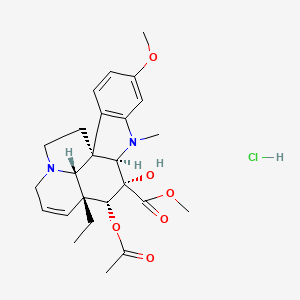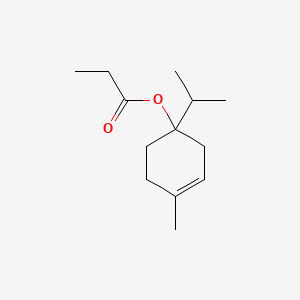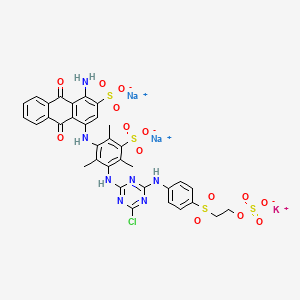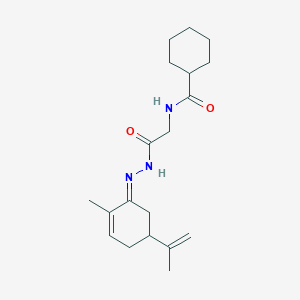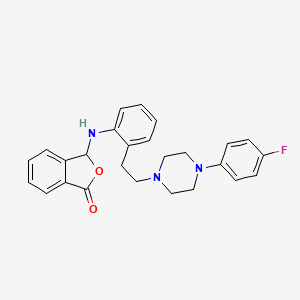
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and an isobenzofuranone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperazine Ring: This step involves the reaction of a fluorophenyl compound with ethylenediamine under controlled conditions to form the piperazine ring.
Attachment of the Isobenzofuranone Moiety: The isobenzofuranone group is introduced through a series of reactions, including condensation and cyclization, to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and mechanochemical methods can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the isobenzofuranone moiety.
2-(4-Fluorophenyl)ethylamine: Contains the fluorophenyl group but differs in the rest of the structure.
Uniqueness
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the isobenzofuranone moiety, in particular, sets it apart from other similar compounds.
Propriétés
| 90494-51-2 | |
Formule moléculaire |
C26H26FN3O2 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
3-[2-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]anilino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C26H26FN3O2/c27-20-9-11-21(12-10-20)30-17-15-29(16-18-30)14-13-19-5-1-4-8-24(19)28-25-22-6-2-3-7-23(22)26(31)32-25/h1-12,25,28H,13-18H2 |
Clé InChI |
GTNJIINHRJEATC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC2=CC=CC=C2NC3C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


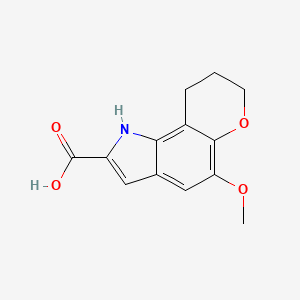

![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)


